molecular formula C16H12ClN3O2S B2570096 N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 922891-72-3

N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2570096
CAS No.: 922891-72-3
M. Wt: 345.8
InChI Key: OHBASMIWBHIDHN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyridazinylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of a pyridazinyl intermediate. This can be achieved by reacting a suitable hydrazine derivative with a furan-containing aldehyde or ketone under reflux conditions in the presence of an acid catalyst.

    Thioacetamide Formation: The pyridazinyl intermediate is then reacted with a chlorophenyl thioacetamide derivative. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the pyridazinyl intermediate with the chlorophenyl thioacetamide under controlled conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-23-16-8-7-13(19-20-16)14-6-3-9-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBASMIWBHIDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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